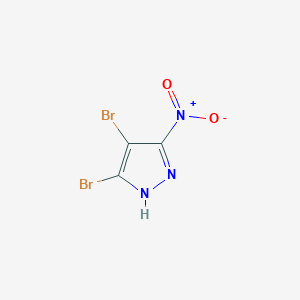

4,5-dibromo-3-nitro-1H-pyrazole

Description

4,5-Dibromo-3-nitro-1H-pyrazole (C₃HBr₂N₃O₂) is a halogenated and nitrated derivative of the pyrazole heterocycle. The pyrazole core features a nitro (-NO₂) group at position 3 and bromine atoms at positions 4 and 5. This compound is part of a broader class of halogenated pyrazoles, which are valued in medicinal chemistry and materials science due to their electron-deficient aromatic systems, enabling diverse reactivity in substitution and coupling reactions . The electron-withdrawing nitro and bromo groups enhance the compound’s stability and influence its acidity, solubility, and thermal properties. Its applications include serving as an intermediate in synthesizing agrochemicals, pharmaceuticals, and ligands for metal coordination complexes .

Properties

IUPAC Name |

4,5-dibromo-3-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2N3O2/c4-1-2(5)6-7-3(1)8(9)10/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDUHJKOCRBBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1[N+](=O)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=C(NN=C1[N+](=O)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-3-nitro-1H-pyrazole typically involves the bromination of 3-nitro-1H-pyrazole. The process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in a solvent such as acetic acid or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination at the 4 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products with different functional groups replacing the bromine atoms.

Reduction: 4,5-dibromo-3-amino-1H-pyrazole.

Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

4,5-Dibromo-3-nitro-1H-pyrazole has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Chemical Biology: It is used in the study of enzyme inhibitors and other biologically relevant molecules.

Industrial Chemistry: The compound can be utilized in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4,5-dibromo-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or interact with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can facilitate binding to target molecules through halogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4,5-dibromo-3-nitro-1H-pyrazole are best contextualized by comparing it to analogs such as 3,4,5-tribromo-1-nitro-1H-pyrazole (C₃HBr₃N₃O₂), another halogenated pyrazole derivative listed in chemical reagent databases . Below is a systematic comparison:

Table 1: Structural and Functional Comparison

| Property | This compound | 3,4,5-Tribromo-1-nitro-1H-pyrazole |

|---|---|---|

| Molecular Formula | C₃HBr₂N₃O₂ | C₃HBr₃N₃O₂ |

| Molecular Weight (g/mol) | ~313.8 | ~393.7 |

| Substituent Positions | Nitro (3), Br (4,5) | Nitro (1), Br (3,4,5) |

| Electron Effects | Nitro at 3 enhances meta-directing effects; Br at 4/5 increases electron withdrawal. | Nitro at 1 alters ring resonance; three Br atoms amplify electron deficiency. |

| Acidity | Moderate acidity (N-H) due to nitro at 3 destabilizing conjugate base. | Higher acidity due to nitro at 1 and increased Br-induced electron withdrawal. |

| Reactivity | Bromines at 4/5 favor nucleophilic aromatic substitution (SNAr). | Additional Br at 3 increases steric hindrance but broadens SNAr sites. |

| Thermal Stability | High (decomposition >200°C inferred from halogen content). | Higher decomposition temperature due to increased molecular mass. |

| Solubility | Low in polar solvents (DMSO, DMF); moderate in halogenated solvents. | Even lower solubility in polar solvents due to higher halogenation. |

Key Research Findings:

Substituent Positioning and Reactivity :

- The nitro group at position 3 in this compound directs electrophilic substitution to the less hindered position 1, whereas the nitro group at position 1 in the tribromo analog influences regioselectivity differently .

- The tribromo derivative’s additional bromine atom increases molecular weight by ~80 g/mol, significantly affecting crystallization and melting points.

Electronic and Steric Effects :

- Both compounds exhibit strong electron-withdrawing effects, but the tribromo analog’s three bromine atoms create a more electron-deficient ring, accelerating SNAr reactions with nucleophiles like amines or thiols.

- Steric hindrance from bromine at position 3 in the tribromo compound may reduce reactivity at that site compared to the dibromo analog.

Applications :

- This compound is often employed in synthesizing fused pyrazole heterocycles for kinase inhibitors, while the tribromo variant is used in heavier halogenated ligands for catalytic systems .

Limitations of Current Data:

Direct experimental data on physical properties (e.g., melting points, spectral signatures) are scarce in publicly available literature. The above comparisons rely on inferred trends from halogenation patterns and substituent electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.